molecular formula C15H15NO4 B12126131 N-[(naphthalen-2-yloxy)acetyl]-beta-alanine

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine

Cat. No.: B12126131
M. Wt: 273.28 g/mol
InChI Key: KCPOMCZZHDCSGA-UHFFFAOYSA-N
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Description

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is an organic compound that features a naphthalene moiety linked to a beta-alanine backbone through an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine typically involves the reaction of naphthalen-2-yloxyacetic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The naphthalen-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-[(naphthalen-2-yloxy)methanol]-beta-alanine.

    Substitution: Various substituted naphthalen-2-yloxy derivatives.

Scientific Research Applications

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The naphthalene moiety can intercalate into DNA, affecting gene expression, while the beta-alanine backbone may interact with amino acid transporters, influencing cellular uptake and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yloxyacetic acid
  • Beta-naphthyl N-acetylphenylalaninate
  • Naphthalene derivatives like nafacillin, naftifine, tolnaftate, and terbinafine

Uniqueness

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is unique due to its combination of a naphthalene moiety with a beta-alanine backbone, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid

InChI

InChI=1S/C15H15NO4/c17-14(16-8-7-15(18)19)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)(H,18,19)

InChI Key

KCPOMCZZHDCSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(=O)O

Origin of Product

United States

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